molecular formula C12H13N3O2 B2505752 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone CAS No. 320416-25-9

3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone

Cat. No. B2505752
CAS RN: 320416-25-9
M. Wt: 231.255
InChI Key: FSABQBGTWDOGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone" is a structurally complex molecule that features a 1,2,4-triazole ring, a phenyl group, and a butanone moiety. The presence of the triazole ring suggests potential biological activity, as triazole derivatives are known for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. For instance, the synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone, a compound with a similar phenyl and propanone structure, was performed using a Grignard reaction followed by oxidation, achieving an 82.5% yield . Similarly, the synthesis of 4-phenyl-2-butanone, which shares the phenyl and butanone components, involved a series of reactions including Claisen's condensation and substitution reactions . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to yield different compounds. For example, the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid was determined using X-ray diffraction and quantum-chemical calculations . These techniques could be applied to determine the precise structure of "this compound".

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions. For instance, alkylation and nitration reactions were performed on 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, leading to different products depending on the reaction conditions . Additionally, the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones is another example of the chemical reactivity of related compounds . These reactions highlight the versatility of triazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely depending on their substitution patterns. For example, the presence of a trifluoromethyl group as in 1-[3-(Trifluoromethyl)phenyl]-2-propanone can significantly affect the compound's electronegativity and hydrophobicity . The synthesis and characterization of novel triazole derivatives, as mentioned in , provide insights into the properties of these compounds, which can include their spectroscopic characteristics and reactivity.

Scientific Research Applications

Heme Oxygenase Inhibition

A study focused on the synthesis of 1-azolyl-4-phenyl-2-butanones, including 1H-1,2,4-triazole derivatives, for inhibiting heme oxygenases. The research found that these compounds, particularly those with a 1H-1,2,4-triazole base, were equipotent to leading imidazole-based inhibitors, highlighting their potential in targeting heme oxygenase-related processes (Roman et al., 2010).

Antifungal Activity

(2R,3R)-3-Azolyl-2-(substituted phenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanols, a related compound, showed significant antifungal activity against Candida albicans both in vitro and in vivo. This highlights the compound's potential in antifungal treatments (Tasaka et al., 1995).

Synthesis of Azoles

A study demonstrated the synthesis of various azoles, including 1,2,4-triazoles, from 3-[(3-hydrazino-3-oxopropyl)anilino]- and 3-[(3-hydrazino-3-oxopropyl)-4-methylanilino]propane hydrazides. This research is important for the development of new compounds with potential pharmaceutical applications (Tumosienė & Beresnevicius, 2007).

Catalytic Applications

Research on half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands showed their efficiency in catalytic oxidation and transfer hydrogenation. These complexes, which include 1,2,4-triazole moieties, demonstrate the utility of such compounds in catalysis (Saleem et al., 2013).

Antimicrobial and Antifungal Activities

Compounds containing the 1,2,4-triazole unit showed notable antimicrobial and antifungal activities. This includes various heterocycles synthesized from 3-(indol-3-yl-methylene)-5-phenyl-2(3H)-furanone and its derivatives, indicating their potential in developing new antimicrobial drugs (Abou-Elmagd et al., 2015).

Mechanism of Action

properties

IUPAC Name

3-[(1-phenyl-1,2,4-triazol-3-yl)oxy]butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9(16)10(2)17-12-13-8-15(14-12)11-6-4-3-5-7-11/h3-8,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSABQBGTWDOGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=NN(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.